![molecular formula C23H23ClN2O3 B563503 2-Formyl Loratadine CAS No. 1076198-15-6](/img/structure/B563503.png)
2-Formyl Loratadine
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Overview
Description
2-Formyl Loratadine, also known as N-Formyldesloratadine, is a compound related to Loratadine and Desloratadine . It is used in the field of respiratory drugs and antihistamines .
Synthesis Analysis
Loratadine, from which 2-Formyl Loratadine is derived, is a second-generation antihistamine . It has fewer central nervous system and anticholinergic side effects . Its synthesis involves a series of compounds based on loratadine that have both H1 receptor antagonist activity and 5-lipoxygenase inhibitory activity .
Molecular Structure Analysis
The crystal structure of the metastable form II of loratadine, a related compound, was determined using a combination of low-resolution 3D electron diffraction data and density functional theory . The structure could not be obtained by ab initio direct methods due to the limited resolution of the electron diffraction data and the complexity of configurational disorder .
Chemical Reactions Analysis
The degradation of Loratadine, a common antihistamine, was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) . The results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .
Physical And Chemical Properties Analysis
Loratadine has a molecular formula of C22H23ClN2O2 and an average mass of 382.883 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 531.3±50.0 °C at 760 mmHg, and a flash point of 275.1±30.1 °C .
Scientific Research Applications
Pharmaceutical Applications
“2-Formyl Loratadine” has been used in the pharmaceutical industry due to its antihistamine properties . It is commonly used to relieve allergy symptoms .
Solubility Enhancement
To overcome the problem of low solubility, scientists have synthesized and characterized two Loratadine multi-component crystalline phases with oxalic acid (Oxa), i.e., a 1:1 Lor-Oxa conjugate acid-base (CAB) cocrystal (Lor-Oxa CAB) and a 2:1 Lor-Oxa cocrystal monohydrate (Lor-Oxa hydrate) . Both cocrystals exhibited an enhanced solubility and intrinsic dissolution rate (IDR) compared to Lor and adequate physical stability .
Tablet Formulation Development
The intrinsic dissolution rate of Lor-Oxa CAB is 95 times that of Lor, which makes it a promising candidate for tablet formulation development .
Crystal Engineering
Cocrystallization is a crystal engineering technique widely used in pharmaceutical research and the development of drugs . It exploits non-covalent interactions between neutral or ionic components with a defined stoichiometry in a solid-state structure .
Structural Analysis
The determination of the crystal structure of the metastable form II of loratadine has been reported using a combination of low-resolution 3D electron diffraction data and density functional theory .
Metastable Polymorphs
Metastable polymorphs typically display higher solubility than their thermodynamically stable counterparts, whilst having dissimilar mechanical and biopharmaceutical properties . This makes “2-Formyl Loratadine” a subject of interest for both generic and innovator companies .
Mechanism of Action
Target of Action
2-Formyl Loratadine, like its parent compound Loratadine, is a second-generation antihistamine . Its primary targets are peripheral H1 receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the effects of histamine, a compound released by cells in response to allergic and inflammatory reactions .
Mode of Action
2-Formyl Loratadine interacts with its targets, the peripheral H1 receptors, by binding to them with high affinity . This binding prevents histamine from attaching to these receptors and initiating the allergic response .
Biochemical Pathways
The metabolism of Loratadine involves the biotransformation of Loratadine to Desloratadine, primarily mediated by cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2D6 . The metabolites of Loratadine, including Desloratadine, are also active and can inhibit the binding of pyrilamine to brain H1 receptors .
Pharmacokinetics
Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours . Its major metabolite, Desloratadine, achieves peak plasma concentration in 3-4 hours . The body’s exposure to active metabolites is much higher with Loratadine than with Desloratadine .
Result of Action
The binding of 2-Formyl Loratadine to peripheral H1 receptors prevents the action of histamine, thereby managing the symptoms of allergic rhinitis, wheal formation, urticaria, and other allergic dermatologic conditions . This results in a reduction of allergy symptoms without the sedative effects seen with first-generation antihistamines .
Action Environment
The action of 2-Formyl Loratadine can be influenced by various environmental factors. For instance, the presence of certain drugs can interfere with its metabolism, affecting its efficacy and stability . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13-14H,2-4,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHKNGVLJMSMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C=O)C=C(C=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652595 |
Source
|
Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl Loratadine | |
CAS RN |
1076198-15-6 |
Source
|
Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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